2,6-Dibromo-3,4-dimethylaniline CAS 80948-77-2 properties
2,6-Dibromo-3,4-dimethylaniline CAS 80948-77-2 properties
A Critical Intermediate in Sterically Congested Heterocyclic Synthesis
Executive Summary
2,6-Dibromo-3,4-dimethylaniline (CAS 80948-77-2) is a highly functionalized aniline derivative serving as a pivotal building block in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Distinguished by its unique substitution pattern—two bromine atoms flanking the amino group at the ortho positions and two methyl groups occupying the meta and para positions—this compound offers a rare combination of reactive handles (Br) and steric bulk (Me).
This whitepaper provides a comprehensive technical analysis of 2,6-dibromo-3,4-dimethylaniline, detailing its physicochemical properties, validated synthetic protocols, and its strategic utility in palladium-catalyzed cross-coupling reactions for drug discovery.[1]
Chemical Identity & Physical Properties[3][4][5][6][7][8]
The compound is a halogenated aromatic amine. Its structural integrity is defined by the crowding around the amino group, which influences both its reactivity in nucleophilic substitutions and its stability.
Table 1: Physicochemical Constants[1]
| Property | Value | Notes |
| CAS Number | 80948-77-2 | Verified Registry Number |
| IUPAC Name | 2,6-Dibromo-3,4-dimethylaniline | Also known as 2,6-Dibromo-3,4-xylidine |
| Molecular Formula | C₈H₉Br₂N | |
| Molecular Weight | 278.97 g/mol | |
| Melting Point | 60–63 °C | Solid crystalline form [1] |
| Appearance | Off-white to beige crystalline solid | Subject to oxidation/darkening upon air exposure |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water |
| pKa (Conjugate Acid) | ~2.5–3.0 (Estimated) | Reduced basicity due to electron-withdrawing Br atoms |
Synthetic Pathways (Preparation)[7][8][9]
The synthesis of 2,6-dibromo-3,4-dimethylaniline is a classic example of regioselective electrophilic aromatic substitution (EAS) .[1] The amino group (-NH₂) is a strong ortho, para-director.[1][3] In the starting material, 3,4-dimethylaniline, the para position (C4) is blocked by a methyl group. Consequently, bromination is directed exclusively to the two open ortho positions (C2 and C6).
Reaction Mechanism & Regiochemistry[1][11]
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Activation: The amino group increases electron density in the ring, activating C2 and C6.
-
Bromination: Electrophilic attack by Br⁺ (generated from Br₂) occurs sequentially at C2 and C6.
-
Steric Factors: The C5 position is meta to the amino group and ortho to a methyl group, making it significantly less reactive and sterically hindered, preventing tri-bromination under standard conditions.
Experimental Protocol: Bromination of 3,4-Dimethylaniline
Objective: Synthesis of 2,6-dibromo-3,4-dimethylaniline on a 10g scale.
Reagents:
-
3,4-Dimethylaniline (10.0 g, 82.5 mmol)
-
Bromine (Br₂) (27.7 g, 173 mmol, 2.1 eq)
-
Glacial Acetic Acid (AcOH) (100 mL)
-
Sodium Bisulfite (NaHSO₃) (saturated aq. solution)
Procedure:
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3,4-dimethylaniline (10.0 g) in glacial acetic acid (80 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition: Add a solution of Bromine (27.7 g) in acetic acid (20 mL) dropwise over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (hydrobromide salt) may form.
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Neutralization: If necessary, neutralize excess bromine with saturated NaHSO₃ solution until the orange color persists to a pale yellow.
-
Isolation: Neutralize the suspension with aqueous NaOH or Na₂CO₃ to pH ~8 to liberate the free base. Filter the solid precipitate.[4][5]
-
Purification: Recrystallize the crude solid from Ethanol/Water (80:20) to yield off-white needles.[1]
Yield: Typical yields range from 85–92%.
Reactivity Profile & Applications
The unique structure of 2,6-dibromo-3,4-dimethylaniline makes it a versatile scaffold in medicinal chemistry, particularly for creating atropisomeric drugs (where rotation is restricted) or kinase inhibitors .[1]
A. Palladium-Catalyzed Cross-Coupling
The two bromine atoms at C2 and C6 are chemically equivalent but can be differentiated through controlled stoichiometry or steric environment adjustments.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the formation of terphenyl systems or biaryl-amines.[1]
-
Buchwald-Hartwig Amination: The aniline nitrogen can be protected, allowing the bromine atoms to undergo amination, creating tri-amino benzene cores.
B. Heterocycle Synthesis
This intermediate is a precursor to substituted Indoles and Benzimidazoles :
-
Benzimidazoles: Cyclization with carboxylic acids or aldehydes. The bromine atoms remain available for late-stage functionalization.[1]
-
Indoles: Via Sonogashira coupling with alkynes followed by cyclization.
C. Steric Locking in Drug Design
The 3,4-dimethyl pattern provides a specific "shape" to the molecule. In kinase inhibitors, these methyl groups often fill hydrophobic pockets (e.g., the gatekeeper region), improving potency and selectivity compared to unsubstituted analogs.
Visualization of Workflows
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the conversion of 3,4-dimethylaniline to the target dibromo compound and its downstream utility.
Caption: Synthetic route from 3,4-dimethylaniline to the 2,6-dibromo derivative and its divergent applications.
Analytical Characterization (Theoretical)
Due to the symmetry and specific substitution pattern, the NMR spectrum of this compound is highly distinct and serves as a rapid purity check.
¹H NMR (400 MHz, CDCl₃) Prediction:
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δ 6.8–7.2 ppm (1H, s): Aromatic proton at C5 . It appears as a singlet because there are no adjacent protons (C4 has a Methyl, C6 has a Bromine).
-
δ 4.0–4.5 ppm (2H, br s): Amine protons (-NH₂). Broad signal, exchangeable with D₂O.
-
δ 2.2–2.3 ppm (3H, s): Methyl group at C3 .
-
δ 2.1–2.2 ppm (3H, s): Methyl group at C4 .
Note: The two methyl groups may appear as two distinct singlets or overlapping signals depending on the solvent resolution.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves (Nitrile). |
| Eye Irritation | Causes serious eye irritation (H319) | Wear eye protection/face shield. |
| STOT-SE | May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area.[1] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation. Keep away from strong oxidizing agents.
References
-
ChemicalBook. (2024). 2,6-Dibromo-3,4-dimethylaniline Properties and Melting Point Data. Retrieved from
-
Weibochem. (2024). Product Analysis: 2,6-Dibromo-3,4-dimethylaniline. Retrieved from
- General Synthesis Reference:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989). "Bromination of Aromatic Amines".
-
PubChem. (2024). Compound Summary for CAS 80948-77-2. Retrieved from
Sources
- 1. 140373-62-2|2,5-Dibromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 2. 2,6-DIBROMO-3,4-DIMETHYLANILINE CAS#: 80948-77-2 [amp.chemicalbook.com]
- 3. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
